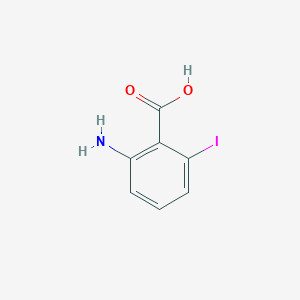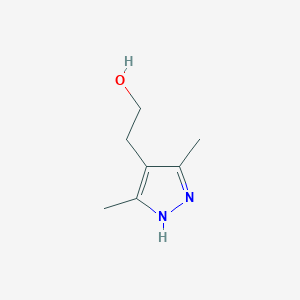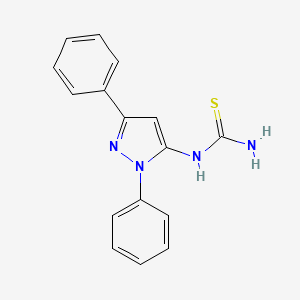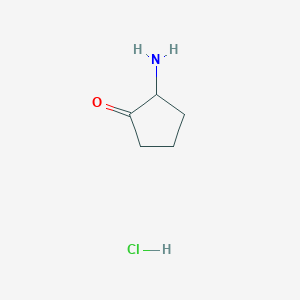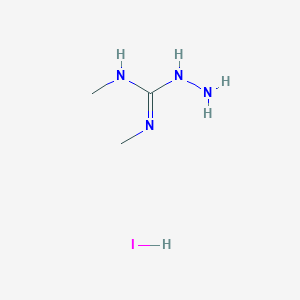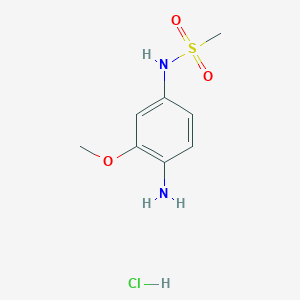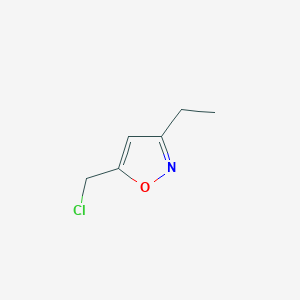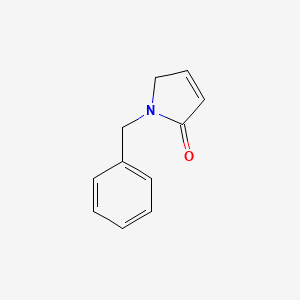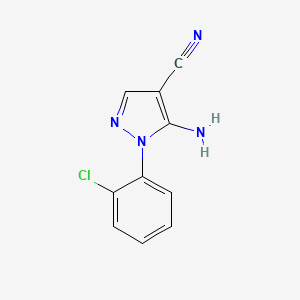
6-Bromoquinoléine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Bromo-quinoline-2-carboxylic acid amide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and organic materials. The bromo and carboxylic acid amide substituents on the quinoline core structure can significantly alter the compound's chemical and physical properties, as well as its reactivity and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Bromo-quinoline-2-carboxylic acid amide, can be achieved through various synthetic routes. One such method involves the amidation of quinoline N-oxides with nitriles, promoted by Brønsted acidic ionic liquids. This method is economically and environmentally favorable due to its use of easily accessible starting materials, excellent functional group tolerance, and a clean reaction profile with 100% atom economy . Another synthetic approach is the bromodecarboxylation of quinoline salicylic acids, which can be performed at room temperature using N-bromosuccinimide. This method allows for the preparation of a wide variety of substituted quinolines, demonstrating the versatility of quinoline chemistry .
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with bromo and carboxylic acid amide substituents, can be extensively studied using computational methods. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated both experimentally and theoretically. Computational studies, such as those performed with Gaussian09 software, can provide insights into the potential energy distribution, NMR chemical shifts, and the HOMO and LUMO analysis, which are indicative of charge transfer within the molecule .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions due to the presence of reactive sites on the molecule. The bromo group is a good leaving group, which can be substituted in nucleophilic substitution reactions. The carboxylic acid amide functionality can engage in amidation reactions, contributing to the synthesis of a wide array of compounds. The reactivity of these groups can be exploited in one-pot transformations, leading to the creation of diverse substituted quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-quinoline-2-carboxylic acid amide are influenced by its molecular structure. The presence of the bromo group and the carboxylic acid amide moiety can affect the compound's boiling point, melting point, solubility, and stability. Computational studies, such as NBO analysis, can reveal the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. Additionally, molecular docking studies can predict the binding affinity of the compound to biological targets, which is crucial for the development of new pharmaceutical agents .
Applications De Recherche Scientifique
Synthèse de dérivés de benzofurane
Le 6-Bromoquinoléine-2-carboxamide peut être utilisé dans la synthèse de dérivés élaborés de benzofurane-2-carboxamide . Ce processus implique une arylation C–H dirigée par la 8-aminoquinoléine et une chimie de transamidation . L'efficacité élevée et la modularité de cette stratégie de synthèse en font une méthode attrayante pour générer des collections de dérivés de benzofurane structurellement diverses pour des campagnes de criblage de petites molécules .
Découverte de médicaments
La quinoléine, qui est un échafaudage vital pour le this compound, joue un rôle majeur dans le domaine de la chimie médicinale . Elle a des applications polyvalentes dans les domaines de la chimie organique industrielle et synthétique . Cela fait du this compound un candidat potentiel pour la découverte de médicaments.
Synthèse de quinoléine biologiquement active
Le this compound peut être utilisé dans la synthèse de quinoléine biologiquement et pharmaceutiquement active et de ses analogues . Ces composés ont une large gamme d'applications en chimie médicinale .
Production de produits chimiques fins
La 6-Bromoquinoléine est utilisée comme intermédiaire chimique fin et pharmaceutique . Elle peut être utilisée comme réactif de couplage dans diverses réactions chimiques .
Construction d'échafaudages de benzofurane
Le this compound peut être utilisé dans la construction d'échafaudages de benzofurane . Ces échafaudages sont présents dans de nombreux produits naturels biologiquement actifs, ce qui les rend populaires à explorer lors de la conception de médicaments .
Développement de médicaments antimicrobiens et anticancéreux
Les dérivés de benzofurane, qui peuvent être synthétisés à l'aide de this compound, ont montré une large gamme de propriétés antimicrobiennes et anticancéreuses . Cela fait du this compound un composé précieux dans le développement de nouveaux médicaments antimicrobiens et anticancéreux.
Mécanisme D'action
Target of Action
Similar compounds such as arylcarboxamide derivatives have been studied for their anti-tubercular activity, suggesting potential targets could be related to tuberculosis-causing bacteria .
Mode of Action
Research on similar compounds, such as arylcarboxamide derivatives, suggests that these compounds may interact with their targets, leading to changes that inhibit the growth of bacteria . These compounds have been shown to exhibit potent anti-tubercular activity .
Biochemical Pathways
Studies on related compounds suggest that they may affect pathways related to the growth and proliferation of bacteria . For instance, arylcarboxamide derivatives have been shown to exhibit anti-proliferative activities against certain cell lines .
Pharmacokinetics
Studies on similar compounds suggest that they may have good oral bioavailability .
Result of Action
Based on studies of similar compounds, it can be inferred that these compounds may inhibit the growth and proliferation of bacteria, leading to their potential use as anti-tubercular agents .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Safety and Hazards
Orientations Futures
The future directions of 6-Bromo-quinoline-2-carboxylic acid amide research could involve the exploration of its potential applications in the fields of industrial and synthetic organic chemistry . It could also involve the development of new synthesis protocols and the study of its biological and pharmaceutical activities .
Propriétés
IUPAC Name |
6-bromoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPODGJMFLAPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




